3-Bromo-5-chlorophenyl chloroformate
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Overview
Description
3-Bromo-5-chlorophenyl chloroformate is an organic compound with the molecular formula C7H3BrClO2 It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chlorophenyl chloroformate typically involves the chlorination and bromination of phenyl chloroformate. One common method is the direct halogenation of phenyl chloroformate using bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process. This involves the initial preparation of phenyl chloroformate, followed by selective bromination and chlorination. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chlorophenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a carbamate, while reaction with an alcohol would produce a carbonate ester.
Scientific Research Applications
3-Bromo-5-chlorophenyl chloroformate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, for studying their structure and function.
Medicinal Chemistry: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorophenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The bromine and chlorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chlorophenol: A related compound where the chloroformate group is replaced by a hydroxyl group.
3-Bromo-5-chlorobenzoic acid: Another similar compound with a carboxyl group instead of the chloroformate group.
Uniqueness
3-Bromo-5-chlorophenyl chloroformate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, along with the reactive chloroformate group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and other applications.
Properties
Molecular Formula |
C7H3BrCl2O2 |
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Molecular Weight |
269.90 g/mol |
IUPAC Name |
(3-bromo-5-chlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H |
InChI Key |
GXBJPAGZHLLJFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OC(=O)Cl |
Origin of Product |
United States |
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